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Compound of Interest

Compound Name: Alloc-D-Phe

Cat. No.: B7838797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for N-allyloxycarbonyl-D-

phenylalanine (Alloc-D-Phe). Due to the limited availability of public experimental data for this

specific compound, this guide leverages data from closely related analogs and theoretical

calculations to provide a comprehensive analytical profile. This approach ensures that

researchers have a reliable reference for the expected spectral characteristics of Alloc-D-Phe.

Introduction to Alloc-D-Phe
N-allyloxycarbonyl-D-phenylalanine is a protected form of the non-proteinogenic amino acid D-

phenylalanine. The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in

peptide synthesis and organic chemistry. Its stability under various conditions and its selective

removal under mild, palladium-catalyzed reactions make it orthogonal to many other protecting

groups, such as Boc and Fmoc. This orthogonality is crucial for the synthesis of complex

peptides and other organic molecules.

Spectral Data
The following sections present the expected nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for Alloc-D-Phe.

Precise experimental NMR data for Alloc-D-Phe is not readily available in public databases.

However, the expected chemical shifts can be inferred from the known spectra of D-
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phenylalanine and the characteristic signals of the Alloc protecting group. The data presented

below is a composite of theoretical predictions and data from analogous compounds, such as

4-(allyloxycarbonylamino)-N-Fmoc-L-phenylalanine, to provide a reasonable estimation.[1]

Table 1: Predicted ¹H NMR Spectral Data for Alloc-D-Phe

Proton
Chemical Shift (δ) /

ppm (Predicted)
Multiplicity

Coupling Constant

(J) / Hz (Predicted)

Phenyl-H 7.20 - 7.40 m -

Alloc-CH= 5.70 - 5.90 m -

Alloc =CH₂ 5.10 - 5.30 m -

α-CH 4.50 - 4.70 m -

Alloc -OCH₂- 4.50 - 4.60 d ~5.5

β-CH₂ 3.00 - 3.20 m -

NH Varies br s -

COOH Varies br s -

Table 2: Predicted ¹³C NMR Spectral Data for Alloc-D-Phe
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Carbon Chemical Shift (δ) / ppm (Predicted)

C=O (Carboxylic Acid) ~175

C=O (Alloc) ~155

Phenyl-C (Quaternary) ~137

Phenyl-CH 127 - 130

Alloc -CH= ~133

Alloc =CH₂ ~118

Alloc -OCH₂- ~66

α-CH ~56

β-CH₂ ~38

The IR spectrum of Alloc-D-Phe is expected to show characteristic absorption bands for the

functional groups present in the molecule.

Table 3: Predicted IR Spectral Data for Alloc-D-Phe

Functional Group Characteristic Absorption (cm⁻¹) (Predicted)

O-H (Carboxylic Acid) 2500-3300 (broad)

N-H (Amide) 3200-3400

C-H (Aromatic) 3000-3100

C-H (Aliphatic) 2850-3000

C=O (Carboxylic Acid) 1700-1725

C=O (Urethane) 1690-1710

C=C (Aromatic) 1450-1600

C=C (Allyl) 1640-1680

C-O 1000-1300
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The mass spectrum of Alloc-D-Phe will be characterized by its molecular ion peak and specific

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for Alloc-D-Phe

Parameter Value (Predicted)

Molecular Formula C₁₃H₁₅NO₄

Molecular Weight 249.26 g/mol

Exact Mass (M) 249.0998

[M+H]⁺ 250.1076

[M+Na]⁺ 272.0895

[M+K]⁺ 288.0634

Major Fragmentation Pathways Description

Loss of CO₂ [M-44]⁺

Loss of the Alloc group [M-85]⁺

Phenylalanine fragment m/z 166

Tropylium ion m/z 91

Experimental Protocols
The following is a general procedure for the N-allyloxycarbonyl protection of an amino acid,

which can be adapted for D-phenylalanine.[2]

Materials:

D-phenylalanine

Allyl chloroformate

Sodium bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF)

Water (H₂O)

Ethyl acetate (EtOAc)

Saturated aqueous sodium chloride (NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

A mixture of D-phenylalanine (1.0 equiv.), NaHCO₃ (6.0 equiv.), THF, and H₂O is prepared at

room temperature.

Allyl chloroformate (3.0 equiv.) is added to the mixture.

The reaction mixture is stirred at room temperature for 12 hours.

The mixture is then extracted with EtOAc.

The combined organic layers are washed with saturated aqueous NaCl, dried over Na₂SO₄,

and concentrated in vacuo.

The crude product is purified by column chromatography to yield Alloc-D-Phe.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-

d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared

(FTIR) spectrometer with an attenuated total reflectance (ATR) accessory for solid samples,

or as a thin film on a salt plate (e.g., NaCl) for oils. Absorption frequencies are reported in

wavenumbers (cm⁻¹).

Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
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analyzer.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis workflow for Alloc-D-Phe and the logical

relationship of the analytical techniques used for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(Allyloxycarbonylamino)-N-Fmoc-L-phenylalanine | Benchchem [benchchem.com]

2. total-synthesis.com [total-synthesis.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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